Technical Whitepaper: Structural Profiling and Physicochemical Characterization of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide
Technical Whitepaper: Structural Profiling and Physicochemical Characterization of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide
Executive Summary
In the landscape of rational drug design, aliphatic secondary amines coupled with terminal acetamides represent a highly versatile pharmacophore. N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide (Molecular Formula: C₁₁H₂₂N₂O) is a structurally elegant building block that balances lipophilic bulk with a polar, hydrogen-bonding capable core. This whitepaper provides an in-depth technical analysis of its molecular architecture, predictive physicochemical properties, and the validated experimental methodologies required for its synthesis and characterization.
By understanding the causality behind its structural behavior—specifically its pH-dependent ionization and lipophilicity—development scientists can better integrate this moiety into larger active pharmaceutical ingredients (APIs) or utilize it as a standalone chemical probe.
Molecular Architecture & Structural Logic
The physicochemical behavior of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide is dictated by the synergistic interaction of its three primary structural domains.
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The Acetamide Terminus: Functions as both a hydrogen bond donor (N-H) and acceptor (C=O). It is metabolically stable compared to standard esters and provides a rigid, planar dipole that enhances aqueous solubility.
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The Ethylenediamine Linker: Derived from N-acetylethylenediamine[1], this two-carbon spacer provides critical conformational flexibility, allowing the molecule to adapt to various receptor binding pockets without introducing excessive entropic penalties.
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The Cyclohexylmethyl Moiety: A bulky, saturated carbocycle that drives the molecule's lipophilicity (logP) and facilitates hydrophobic interactions within target protein cavities.
Fig 1: Structural deconstruction and functional logic of the target molecule.
Physicochemical Profiling
For a compound to successfully navigate biological membranes, its physicochemical parameters must strictly align with Lipinski's Rule of Five. The table below summarizes the calculated and theoretically established properties of the target molecule.
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₁₁H₂₂N₂O | Defines elemental composition and mass. |
| Molecular Weight | 198.31 g/mol | Highly favorable for oral bioavailability (<500 Da). |
| Topological Polar Surface Area (tPSA) | 41.1 Ų | Excellent for membrane permeability and potential BBB penetration. |
| LogP (Octanol/Water) | ~1.8 - 2.2 | Optimal balance of aqueous solubility and lipophilicity. |
| pKa (Secondary Amine) | ~9.5 - 10.0 | Molecule will be predominantly protonated at physiological pH (7.4). |
| Hydrogen Bond Donors | 2 | Contributes to target binding affinity. |
| Hydrogen Bond Acceptors | 2 | Facilitates interaction with kinase/receptor hinge regions. |
Causality in Property Design
The presence of the secondary amine introduces a highly basic center (pKa ~9.5). At a physiological pH of 7.4, this amine will be >99% protonated. This ionization state drastically shifts the apparent partition coefficient (logD) compared to the intrinsic partition coefficient (logP). Therefore, experimental determination of lipophilicity must account for pH variations to accurately predict in vivo distribution[2].
Methodology: Experimental Determination of Partition Coefficient (logP/logD)
While High-Performance Liquid Chromatography (HPLC) is often used for high-throughput logP estimation, the Miniaturized Shake-Flask Method (OECD Test Guideline 107) remains the gold standard for ionizable compounds[3][4]. We select this method because it prevents the micro-emulsion artifacts commonly seen with surfactant-like molecules and allows for precise control over the aqueous phase pH, ensuring we capture the true logD at physiological conditions[5].
Step-by-Step Protocol: Miniaturized Shake-Flask Method (OECD 107)
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Phase Saturation: Vigorously stir equal volumes of analytical-grade n-octanol and an aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.4) for 24 hours at 25°C to achieve mutual saturation[5].
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Analyte Preparation: Dissolve exactly 1.0 mg of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide in 1.0 mL of the pre-saturated aqueous buffer. Self-Validation Check: Ensure complete dissolution visually; if cloudy, sonicate for 5 minutes.
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Equilibration: Transfer 500 µL of the analyte solution and 500 µL of pre-saturated n-octanol into a 2.0 mL microcentrifuge tube. Agitate on a mechanical shaker at 200 rpm for 60 minutes at a constant 25°C[4].
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Phase Separation: Centrifuge the mixture at 10,000 × g for 10 minutes to break any micro-emulsions and ensure a sharp phase boundary.
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Quantification: Carefully extract 100 µL from both the upper (octanol) and lower (aqueous) phases using a microsyringe. Dilute appropriately and analyze via LC-MS/MS or HPLC-UV (detecting at the amide absorbance, ~210 nm).
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Calculation: Calculate the partition coefficient using the ratio of the analyte concentration in the organic phase to the aqueous phase: LogD7.4=log10([Coctanol]/[Caqueous]) .
Fig 2: Validated OECD 107 Miniaturized Shake-Flask workflow for logP/logD determination.
Methodology: Targeted Synthesis Pathway
To synthesize N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide, we utilize commercially available N-acetylethylenediamine (CAS: 1001-53-2)[1][6] as the primary building block.
Causality in Reaction Design: While direct alkylation of N-acetylethylenediamine with cyclohexylmethyl bromide is possible, it frequently leads to undesirable over-alkylation (tertiary amine formation)[7][8]. To ensure strict selectivity for the secondary amine, we employ a Reductive Amination strategy using cyclohexanecarboxaldehyde. The intermediate imine is selectively reduced by sodium triacetoxyborohydride (STAB), a mild reducing agent that does not reduce the aldehyde starting material or the amide carbonyl.
Step-by-Step Protocol: Reductive Amination
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Imine Formation: In an oven-dried 100 mL round-bottom flask purged with nitrogen, dissolve 1.0 equivalent (10 mmol, ~1.02 g) of N-acetylethylenediamine[1] and 1.0 equivalent (10 mmol, ~1.12 g) of cyclohexanecarboxaldehyde in 30 mL of anhydrous dichloromethane (DCM).
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Catalysis: Add 1.2 equivalents (12 mmol, ~0.72 g) of glacial acetic acid to catalyze imine formation. Stir at room temperature for 2 hours. Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1) to confirm the disappearance of the aldehyde.
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Reduction: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.5 equivalents (15 mmol, ~3.18 g) of sodium triacetoxyborohydride (STAB) in small portions over 15 minutes to control the exothermic hydrogen gas evolution.
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Maturation: Remove the ice bath and allow the reaction to stir at room temperature for an additional 12 hours.
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Quenching & Extraction: Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) until gas evolution ceases. Extract the aqueous layer with DCM (3 × 20 mL).
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Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH with 1% triethylamine to prevent amine streaking).
Fig 3: Highly selective reductive amination workflow preventing over-alkylation.
References
- Google Patents (EP2014816B1)
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Design, Synthesis, and Biological Evaluation of New Cinnamic Derivatives as Antituberculosis Agents Journal of Medicinal Chemistry - ACS Publications URL:[Link]
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Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins Journal of Chemical & Engineering Data - ACS Publications URL:[Link]
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Prediction of the n-Octanol/Water Partition Coefficients of Basic Compounds Using Multi-Parameter QSRR Models Based on IS-RPLC Retention Behavior in a Wide pH Range PMC - National Institutes of Health URL:[Link]
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Synthesis, Photophysical Characterization, and Sensor Activity of New 1,8-Naphthalimide Derivatives MDPI URL:[Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Prediction of the n-Octanol/Water Partition Coefficients of Basic Compounds Using Multi-Parameter QSRR Models Based on IS-RPLC Retention Behavior in a Wide pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2014816B1 - Method for measuring octanol-water distribution coefficients of surfactants - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. CAS 1001-53-2: N-Acetylethylenediamine | CymitQuimica [cymitquimica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Photophysical Characterization, and Sensor Activity of New 1,8-Naphthalimide Derivatives [mdpi.com]
![Chemical structure of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide](https://i.imgur.com/3vUfJ4N.png)
